molecular formula C17H21N3O3 B11459748 5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol

5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol

Cat. No.: B11459748
M. Wt: 315.37 g/mol
InChI Key: FZHYZMXVTFYPRX-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound features a methoxybenzyl group, a methyl group, and a morpholinyl group attached to the pyrimidine ring, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the methoxybenzyl, methyl, and morpholinyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 5-(4-Methoxybenzyl)-2-methylpyrimidin-4-ol
  • 6-Methyl-2-(morpholin-4-yl)pyrimidin-4-ol
  • 5-(4-Methoxyphenyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol

Uniqueness

What sets 5-(4-Methoxybenzyl)-6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol apart from similar compounds is the specific combination of functional groups attached to the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C17H21N3O3/c1-12-15(11-13-3-5-14(22-2)6-4-13)16(21)19-17(18-12)20-7-9-23-10-8-20/h3-6H,7-11H2,1-2H3,(H,18,19,21)

InChI Key

FZHYZMXVTFYPRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCOCC2)CC3=CC=C(C=C3)OC

Origin of Product

United States

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